molecular formula C28H14N4O8 B5167964 2,2'-bis(2-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione

2,2'-bis(2-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione

Cat. No.: B5167964
M. Wt: 534.4 g/mol
InChI Key: YZJLAGRAPHPKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-bis(2-nitrophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, commonly known as NBD, is a heterocyclic organic compound that has been widely used in scientific research. NBD is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. It has a broad range of applications in various fields, including biochemistry, biology, and materials science.

Mechanism of Action

The fluorescence of NBD arises from the intramolecular charge transfer (ICT) process, which involves the transfer of an electron from the nitro group to the benzoxazine ring. The ICT process is highly sensitive to the local environment, such as pH, polarity, and viscosity, making NBD an excellent indicator of molecular interactions and conformational changes.
Biochemical and Physiological Effects:
NBD has been shown to have minimal toxicity and does not affect the biological activity of conjugated biomolecules. Its fluorescence properties allow for the real-time monitoring of biological processes, such as protein-protein interactions, enzyme activity, and membrane dynamics. NBD has also been used to study the uptake and distribution of drugs in cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using NBD in lab experiments include its high sensitivity, versatility, and compatibility with various biomolecules and experimental conditions. However, the limitations of NBD include its susceptibility to photobleaching and quenching by certain molecules, as well as its limited spectral range.

Future Directions

For the use of NBD in scientific research include the development of new conjugation strategies, the optimization of its fluorescence properties, and the integration of NBD with other imaging techniques, such as super-resolution microscopy and magnetic resonance imaging. Additionally, the use of NBD in the development of new biosensors and diagnostic tools holds great promise for the future.

Synthesis Methods

NBD can be synthesized by the condensation reaction of 2-nitrophenylamine with phthalic anhydride in the presence of a catalytic amount of zinc chloride. The reaction proceeds through the formation of an intermediate imide, which undergoes intramolecular cyclization to form the benzoxazine ring. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

NBD has been extensively used as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and lipids. Its fluorescence properties, including high quantum yield, large Stokes shift, and good photostability, make it an ideal candidate for such applications. NBD can be conjugated to biomolecules through various chemical reactions, such as amidation, esterification, and click chemistry, without affecting their biological activity.

Properties

IUPAC Name

2-(2-nitrophenyl)-6-[2-(2-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14N4O8/c33-27-19-13-15(9-11-21(19)29-25(39-27)17-5-1-3-7-23(17)31(35)36)16-10-12-22-20(14-16)28(34)40-26(30-22)18-6-2-4-8-24(18)32(37)38/h1-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJLAGRAPHPKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6[N+](=O)[O-])C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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